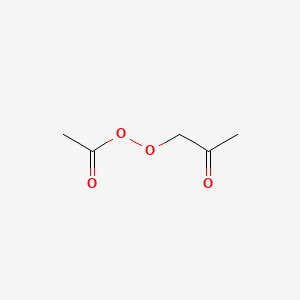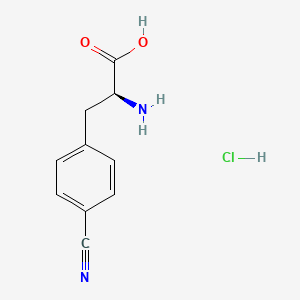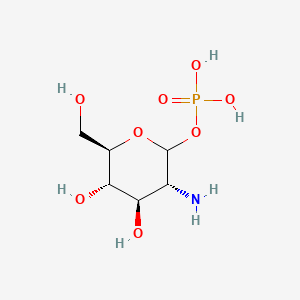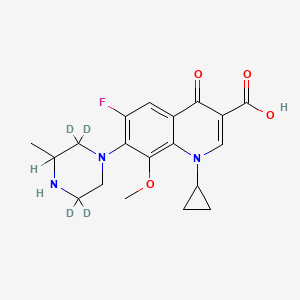
rac α-Ethyl DOPA Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac α-Ethyl DOPA Hydrobromide (Rac-α-EDH) is an organic compound that has been used in a variety of scientific research applications. It has been studied for its ability to act as an inhibitor of enzymes and its potential to modulate the activity of various biochemical pathways. Rac-α-EDH is a derivative of the neurotransmitter dopamine and is known to possess a wide range of biological activities.
Applications De Recherche Scientifique
Rac-α-EDH has been used in a variety of scientific research applications, including the study of enzyme inhibition, modulation of biochemical pathways, and the study of neurodegenerative diseases. It has also been used to study the effects of dopamine on the brain and to investigate the role of dopamine in Parkinson’s disease. In addition, Rac-α-EDH has been used to study the effects of dopamine on the cardiovascular system.
Mécanisme D'action
Rac-α-EDH acts as an inhibitor of enzymes, specifically monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). MAO is an enzyme that catalyzes the breakdown of dopamine, while COMT is an enzyme that catalyzes the conversion of dopamine to norepinephrine. By inhibiting these enzymes, Rac-α-EDH can modulate the activity of biochemical pathways and affect the levels of dopamine and norepinephrine in the brain.
Biochemical and Physiological Effects
Rac-α-EDH has been shown to increase the levels of dopamine and norepinephrine in the brain. This can lead to an increase in alertness, improved cognitive function, and improved mood. In addition, Rac-α-EDH has been shown to reduce the levels of cortisol, a stress hormone, in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Rac-α-EDH in lab experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it can be used in a variety of different experiments and can be used to study a variety of different biological processes. The main limitation of using Rac-α-EDH in lab experiments is that it is not very soluble in water, which can make it difficult to use in experiments that require large volumes of solution.
Orientations Futures
The use of Rac-α-EDH in scientific research is still in its early stages, and there are many potential future directions for its use. These include the development of new inhibitors of enzymes, the study of its effects on various biochemical pathways, and the investigation of its potential use in the treatment of neurodegenerative diseases. In addition, future research could focus on the use of Rac-α-EDH in the study of cardiovascular disease, as well as its potential use in the development of new drugs.
Méthodes De Synthèse
Rac-α-EDH is synthesized from the reaction of dopamine and ethyl bromide. This reaction is catalyzed by a strong acid, such as hydrochloric acid, and produces a racemic mixture of the two compounds. The resulting compound is then purified by chromatography and recrystallized to obtain a pure sample.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of rac α-Ethyl DOPA Hydrobromide can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Ethyl acetoacetate", "4-Methoxyphenol", "Benzyl bromide", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Hydrobromic acid" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 4-methoxyphenol in the presence of sodium hydroxide to form the corresponding phenol derivative.", "Step 2: The phenol derivative is then treated with benzyl bromide in the presence of sodium hydroxide to form the corresponding benzyl ether derivative.", "Step 3: The benzyl ether derivative is then hydrogenated in the presence of palladium on carbon to form the corresponding benzyl alcohol derivative.", "Step 4: The benzyl alcohol derivative is then reacted with hydrobromic acid to form rac α-Ethyl DOPA Hydrobromide." ] } | |
Numéro CAS |
1329833-85-3 |
Formule moléculaire |
C11H16BrNO4 |
Poids moléculaire |
306.156 |
Nom IUPAC |
2-amino-2-[(3,4-dihydroxyphenyl)methyl]butanoic acid;hydrobromide |
InChI |
InChI=1S/C11H15NO4.BrH/c1-2-11(12,10(15)16)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,2,6,12H2,1H3,(H,15,16);1H |
Clé InChI |
AIUVUJQXEMPCTK-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Br |
Synonymes |
L-α-Amino-α-(3,4-dihydroxybenzyl)butyric Acid Hydrobromide; α-Ethyl-3-hydroxy-L-tyrosine Hydrobromide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



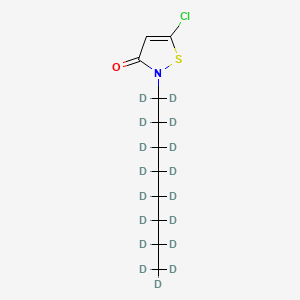
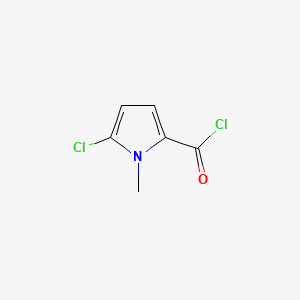
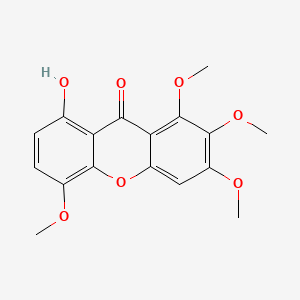
![1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B563232.png)
